molecular formula C24H25NO2S3 B11503293 2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11503293
M. Wt: 455.7 g/mol
InChI Key: CVXQWFDBWTWLSV-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone features a complex dithioloquinoline core fused with a thioxo group and substituted with methyl, ethylphenoxy, and acetyl moieties. Key features include:

  • Substituents: 4-Ethylphenoxy group: Enhances lipophilicity and may influence membrane permeability. 4,4,7,8-Tetramethyl groups: Steric effects could modulate conformational stability and solubility.

Properties

Molecular Formula

C24H25NO2S3

Molecular Weight

455.7 g/mol

IUPAC Name

2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C24H25NO2S3/c1-6-16-7-9-17(10-8-16)27-13-20(26)25-19-12-15(3)14(2)11-18(19)21-22(24(25,4)5)29-30-23(21)28/h7-12H,6,13H2,1-5H3

InChI Key

CVXQWFDBWTWLSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C(=C3)C)C)C4=C(C2(C)C)SSC4=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials often include 4-ethylphenol and a quinoline derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce different quinoline-based compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in the field of medicinal chemistry due to its unique structural features that may confer biological activity. Specific areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of dithioloquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with cellular pathways involved in tumor growth presents a promising avenue for further research .
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown antimicrobial activity against a range of pathogens. This suggests that the compound could be evaluated for its potential use as an antimicrobial agent .

Materials Science

The unique properties of the compound make it suitable for applications in materials science:

  • Organic Electronics : The incorporation of dithioloquinoline derivatives into organic electronic devices has been explored due to their semiconducting properties. These compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their ability to facilitate charge transport is critical .
  • Polymer Chemistry : The compound can serve as a building block in the synthesis of functional polymers. Its reactive sites allow for modifications that can tailor polymer properties for specific applications such as drug delivery systems or smart materials .

Case Study 1: Anticancer Activity

A study published in 2021 examined the anticancer effects of various dithioloquinoline derivatives. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways. The study highlighted the importance of structural modifications on biological activity and suggested further exploration of similar compounds .

Case Study 2: Organic Electronics

Research conducted on the integration of dithioloquinoline derivatives into OLEDs demonstrated improved efficiency and stability compared to traditional materials. The findings suggested that these compounds could enhance light emission and reduce energy loss, making them suitable candidates for next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents Key Features
Target Compound (2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-...) Not explicitly provided ~457.6 (estimated) ~4.8 4-Ethylphenoxy, 4,4,7,8-tetramethyl, thioxo, acetyl High lipophilicity; steric bulk from methyl groups
1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone C₁₅H₁₅NOS₃ 321.47 N/A 4,4,8-Trimethyl, thioxo, acetyl Smaller size; fewer substituents may improve solubility
2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-...) C₂₁H₁₈ClNO₃S₃ 464.02 N/A 4-Chlorophenoxy, 8-methoxy, 4,4-dimethyl, thioxo, acetyl Chlorine atom increases polarity; predicted pKa = -0.63
2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-...) Not explicitly provided 457.6 4.8 4-Ethylphenoxy, 8-methoxy, 4,4-dimethyl, thioxo, acetyl Methoxy group enhances metabolic stability; high topological PSA (122 Ų)

Key Observations :

  • Lipophilicity : The target compound and its methoxy analog () exhibit high XLogP3 values (~4.8), suggesting strong hydrophobic character, which may favor membrane penetration but limit aqueous solubility.
  • Polarity: The chlorophenoxy derivative () has a predicted pKa of -0.63, indicating acidic properties, likely due to the electron-withdrawing chlorine atom.

Biological Activity

The compound 2-(4-ethylphenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone represents a class of organic compounds that have garnered attention due to their potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N2O2S2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}_2

This structure features a quinoline core substituted with a thioxo group and an ethylphenoxy moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit promising anticancer activities. A study published in Cancer Research found that derivatives of quinoline can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study:
In a study involving multicellular spheroids (MCS), a novel anticancer compound was screened that demonstrated significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through mitochondrial pathways and was effective in overcoming drug resistance in certain cell types .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against a range of bacterial strains. For instance, quinoline derivatives have been documented to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

The biological activity of This compound can be attributed to several mechanisms:

  • Oxidative Stress Induction: The thioxo group may facilitate the generation of ROS.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit critical enzymes involved in cellular processes.
  • Signal Transduction Modulation: Interaction with pathways related to apoptosis and cell cycle regulation.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
AntimicrobialInhibits bacterial DNA gyrase
CytotoxicityOvercomes drug resistance in cancer cells

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